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Compound of Interest

Compound Name: 2,5-Dichlorobenzyl bromide
CAS No.: 85482-13-9
Cat. No.: B1630745
Get Quote
. J

Introduction & Compound Profile

2,5-Dichlorobenzyl bromide (CAS: 85482-13-9) is a highly electrophilic alkylating agent
widely utilized in medicinal chemistry for the introduction of the lipophilic 2,5-dichlorobenzyl
moiety.[1] This structural motif is critical in Structure-Activity Relationship (SAR) studies,
particularly for antifungal (azole derivatives) and antibacterial pharmacophores, where the
halogenated ring enhances metabolic stability and hydrophobic binding interactions.

Chemical Properties
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Property Data

Molecular Formula

Molecular Weight 239.92 g/mol

) White to off-white crystalline solid or low-melting
Physical State

mass
Melting Point 35-39 °C
Storage 2-8 °C, Inert atmosphere (Argon/Nitrogen)

Potent Electrophile (
Reactivity Profile
); Moisture Sensitive

Critical Safety Warning (Lachrymator)

DANGER: This compound is a potent lachrymator and corrosive agent.[2] It causes severe skin
burns and eye damage.[2][3][4]

o Engineering Controls: All operations must be performed inside a functioning chemical fume
hood.

o PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

o Neutralization: Keep a beaker of 10% agueous ammonium hydroxide or sodium thiosulfate
nearby to neutralize spills and contaminated glassware immediately.

Mechanistic Insight & Reaction Design[6]

The benzylation reaction proceeds via a classical Bimolecular Nucleophilic Substitution (
).

Electronic and Steric Considerations

Unlike unsubstituted benzyl bromide, the 2,5-dichloro analog presents unique challenges and
advantages:

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.fishersci.com/store/msds?partNumber=AAL0525406&productDescription=34-DICHLROBENZYL+BRMIDE+98%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAL0525406&productDescription=34-DICHLROBENZYL+BRMIDE+98%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAL01710&PLANT=d__ALF
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dichlorobenzyl-bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Electronic Activation: The chlorine atoms at positions 2 and 5 are electron-withdrawing
(Inductive effect,

).[1] This increases the partial positive charge (

) on the benzylic carbon, theoretically accelerating nucleophilic attack compared to benzyl
bromide.

» Steric Hindrance: The chlorine at the ortho (2-position) creates steric bulk near the reaction
center. While less hindered than the 2,6-dichloro isomer, nucleophiles with large steric cones
(e.g., tert-butyl amines) may require elevated temperatures or polar aprotic solvents
(DMF/DMSO) to overcome the energy barrier.

Reaction Pathway Selection

The following decision tree outlines the optimal conditions based on nucleophile type.

Phenol/Alcohol
((ORANYET)]

K2CO3 / Acetone
Reflux (56°C)

Sterically Hindered?

NaH / THF or DMF
0°Cto RT

TEA or DIPEA/ DCM
0°Cto RT

Amine
(N-Alkylation)

Select Nucleophile

Switch to DMF + TBAI (Cat.)
Heat to 80°C

Active Methylene
(C-Alkylation)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting solvent and base systems based on nucleophile class.

[1]

Experimental Protocols
Protocol A: O-Benzylation of Phenols (Ether Synthesis)

Standard procedure for synthesizing aryl-benzyl ethers.[1]

Reagents:
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Substituted Phenol (1.0 equiv)[1]

2,5-Dichlorobenzyl bromide (1.1 equiv)[1]

Potassium Carbonate (

), anhydrous (2.0 equiv)

Solvent: Acetone (Reagent Grade) or Acetonitrile (ACN)
Procedure:

e Setup: Charge a round-bottom flask with the phenol derivative and anhydrous Acetone (0.2
M concentration relative to phenol).

o Deprotonation: Add anhydrous

in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

o Addition: Add 2,5-Dichlorobenzyl bromide (1.1 equiv) dropwise. Note: If the bromide is
solid, dissolve it in a minimal amount of solvent before addition.

o Reaction: Equip with a reflux condenser and heat to reflux (approx. 56 °C for acetone) for 4—
6 hours.

o Monitoring: Check TLC (Hexane:EtOAc 8:2). The bromide spot (
) should disappear.
e Workup:
o Cool to room temperature.
o Filter off the inorganic solids (

, eXCcess

).

o Concentrate the filtrate under reduced pressure.
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o Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and
Brine.

o Dry over

and concentrate.

 Purification: Recrystallization from Ethanol/Hexane is often sufficient. If oil, use flash
chromatography.

Protocol B: N-Benzylation of Secondary Amines

Targeting piperazine or piperidine scaffolds common in drug discovery.[1]

Reagents:

Secondary Amine (e.g., Piperazine derivative) (1.0 equiv)

2,5-Dichlorobenzyl bromide (1.05 equiv)[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

Solvent: Dichloromethane (DCM) or DMF (for polar amines)
Procedure:
o Setup: Dissolve the secondary amine and TEA in DCM (0.1 M) under nitrogen atmosphere.

e Cooling: Cool the solution to 0 °C using an ice bath to minimize bis-alkylation (if primary
amine) or exotherm.

o Addition: Add 2,5-Dichlorobenzyl bromide (1.05 equiv) slowly over 10 minutes.
e Reaction: Allow to warm to room temperature and stir for 12 hours.

o Optimization: If reaction is sluggish due to the ortho-chloro steric clash, add 5 mol%
Tetrabutylammonium lodide (TBAI) and switch solvent to ACN at reflux (Finkelstein
condition).
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o Workup:
o Quench with water.[5][3][6] Extract with DCM (3x).
o Wash organic layer with saturated

and Brine.

o Crucial Step: If the product is basic, wash with 1M HCI to pull product into aqueous phase,
discard organics, then basify aqueous layer with NaOH and re-extract (Acid-Base
extraction purification).

Analytical Validation & Troubleshooting
Expected NMR Signatures

Successful benzylation is confirmed by the appearance of the benzylic methylene protons. Due
to the electronegative chlorine atoms, these protons are deshielded.

Approx. Shift (

Nucleus Signal Multiplicity
ppm)
4.40 — 4.60 ppm (O-
1H NMR Benzylic Singlet alkyl)3.60 — 3.80 ppm
(N-alkyl)
68 — 72 ppm (O-
13C NMR Benzylic Carbon - alkyl)55 — 60 ppm (N-
alkyl)

Troubleshooting Guide
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Issue Probable Cause Corrective Action
Ensure solvents are
anhydrous. The 2,5-dichloro
) ) ) substitution makes the benzylic
Low Yield Hydrolysis of bromide

carbon highly susceptible to
attack by water (forming the

alcohol).

Incomplete Reaction

Steric hindrance (Ortho-Cl)

Switch solvent to DMF or
DMSO.[1] Add TBAI (catalytic
iodide source) to form the
more reactive benzyl iodide in

situ.

Lachrymatory Fumes

Volatility of reagent

Quench all glassware in a bath
of 10% Ammonium Hydroxide
before removing from the
hood. This converts residue to

the non-volatile amine.

Experimental Workflow Diagram
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1. Preparation
Dry Solvent, N2 Atmosphere
Weigh Reagents in Hood

2. Activation
Mix Substrate + Base
(15 min stir)

3. Alkylation
Slow addition of
2,5-Dichlorobenzyl bromide

Incomplete
:(Add Heat/Cat.)

4. Monitoring
TLC/LCMS
Check for consumption of Bromide

5. Quench & Workup
Neutralize Base
Phase Separation

Click to download full resolution via product page
Figure 2: Step-by-step experimental workflow for batch synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1630745?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

